3-(benzyloxy)-N-(4-bromo-3-methylphenyl)benzamide
Overview
Description
3-(benzyloxy)-N-(4-bromo-3-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group attached to the benzamide core, along with a 4-bromo-3-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-(4-bromo-3-methylphenyl)benzamide typically involves the following steps:
Formation of the Benzyloxy Intermediate: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable halogenating agent, such as benzyl chloride, in the presence of a base like sodium hydroxide.
Coupling with 4-bromo-3-methylphenylamine: The benzyloxy intermediate is then coupled with 4-bromo-3-methylphenylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Formation of the Benzamide: The final step involves the formation of the benzamide bond through the reaction of the coupled intermediate with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzyloxy)-N-(4-bromo-3-methylphenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-(benzyloxy)-N-(4-bromo-3-methylphenyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-(4-bromo-3-methylphenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
3-(benzyloxy)-N-(4-chloro-3-methylphenyl)benzamide: Similar structure but with a chlorine atom instead of bromine.
3-(benzyloxy)-N-(4-fluoro-3-methylphenyl)benzamide: Similar structure but with a fluorine atom instead of bromine.
3-(benzyloxy)-N-(4-iodo-3-methylphenyl)benzamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 3-(benzyloxy)-N-(4-bromo-3-methylphenyl)benzamide lies in its specific substituents, which can influence its reactivity, binding affinity, and overall chemical properties. The presence of the bromine atom, in particular, can affect its electronic properties and potential interactions with biological targets.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3-phenylmethoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO2/c1-15-12-18(10-11-20(15)22)23-21(24)17-8-5-9-19(13-17)25-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQXNRCAYZKAPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.